3,5-Difluoro-4'-methylbenzophenone (CAS 844885-07-0): A Technical Guide on Synthesis, Structural Logic, and Medicinal Applications
3,5-Difluoro-4'-methylbenzophenone (CAS 844885-07-0): A Technical Guide on Synthesis, Structural Logic, and Medicinal Applications
Executive Summary
In contemporary drug discovery, the strategic incorporation of halogenated scaffolds is a fundamental technique for optimizing pharmacokinetic and pharmacodynamic profiles. 3,5-Difluoro-4'-methylbenzophenone (CAS 844885-07-0) is a highly versatile diaryl ketone that serves as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth analysis of its structural significance, the pharmacological rationale behind its fluorination, and a self-validating, scalable synthetic methodology.
Chemical Identity & Pharmacological Rationale
Compound Profile
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IUPAC Name: (3,5-Difluorophenyl)(4-methylphenyl)methanone[1]
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CAS Number: 844885-07-0
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Molecular Formula: C14H10F2O[1]
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Molecular Weight: 232.23 g/mol
The Role of Fluorine in Drug Design
The incorporation of the 3,5-difluorophenyl moiety is not arbitrary; it is a calculated design choice rooted in the unique physicochemical properties of fluorine.
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Steric Bioisosterism: Fluorine possesses a van der Waals radius of 1.47 Å, which is remarkably close to that of hydrogen (1.20 Å)[2]. This allows the difluorophenyl ring to mimic an unsubstituted phenyl ring without introducing prohibitive steric clashes within a target protein's binding pocket[2].
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Metabolic Stability: Cytochrome P450 enzymes frequently rapidly oxidize aromatic rings at electron-rich positions. By substituting the 3 and 5 positions with highly electronegative fluorine atoms, the electron density of the aromatic ring is depleted, effectively blocking oxidative metabolism and extending the biological half-life of the resulting drug candidate[3].
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Binding Affinity: The extreme electronegativity of fluorine (3.98 on the Pauling scale) creates a highly polarized C–F bond (dipole moment ~1.41 D)[4]. This localized polarity enables the scaffold to participate in orthogonal multipolar interactions with the amide backbones of target proteins, often yielding up to a 10-fold enhancement in binding affinity[3].
Structural Logic of the Scaffold
Beyond fluorination, the compound's architecture is designed for modularity:
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The Carbonyl Linker: Provides conformational rigidity and acts as a potent hydrogen bond acceptor[5].
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The p-Tolyl Group: The 4'-methyl group serves as a hydrophobic anchor to increase lipophilicity. More importantly, it acts as a synthetic handle; it can undergo late-stage benzylic bromination (e.g., via Wohl-Ziegler reaction), opening the door for nucleophilic substitution to append complex amine or ether side-chains[6].
Fig 1: Pharmacophore logic and structural significance of the compound's three primary moieties.
Synthetic Methodology: Friedel-Crafts Acylation
The most robust, scalable, and regioselective route to synthesize 3,5-difluoro-4'-methylbenzophenone is via the Friedel-Crafts acylation[5].
Mechanistic Causality & Regioselectivity: The reaction utilizes 3,5-difluorobenzoyl chloride and toluene in the presence of an aluminum chloride (AlCl₃) catalyst[6]. Toluene is activated toward electrophilic aromatic substitution by the electron-donating inductive effect of its methyl group[6]. While the methyl group is ortho/para directing, the highly reactive acylium ion intermediate (generated by AlCl₃) is exceptionally bulky. This bulk creates severe steric hindrance at the ortho positions of toluene, ensuring that the para-substituted product (4'-methyl) is the overwhelmingly favored kinetic and thermodynamic outcome[6].
Fig 2: Step-by-step synthetic workflow for 3,5-Difluoro-4'-methylbenzophenone via Friedel-Crafts.
Experimental Protocol: Self-Validating Synthesis
To ensure reproducibility and trustworthiness, the following protocol details the exact causality behind each operational step, concluding with analytical validation parameters.
Phase 1: Acyl Chloride Generation
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Reaction: Suspend 3,5-difluorobenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl₂, 1.5 equiv) and a catalytic drop of DMF.
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Causality: DMF acts as a catalyst by forming a highly reactive Vilsmeier-Haack type intermediate, which accelerates the conversion of the carboxylic acid to the acyl chloride. The reaction is driven to completion by the irreversible evolution of SO₂ and HCl gases.
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Isolation: Concentrate the mixture under reduced pressure to remove excess SOCl₂, yielding crude 3,5-difluorobenzoyl chloride.
Phase 2: Electrophilic Aromatic Substitution
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Setup: Dissolve the crude acyl chloride in anhydrous toluene (which acts as both the reactant and the solvent, driving the reaction forward via Le Chatelier's principle). Cool the reaction flask to 0°C in an ice bath.
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Activation: Slowly add anhydrous AlCl₃ (1.2 equiv) in portions.
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Causality: AlCl₃ is a potent Lewis acid that coordinates with the carbonyl oxygen. Because the resulting ketone product will permanently coordinate with one equivalent of AlCl₃, a slight excess (1.2 equiv) is mandatory to ensure the reaction proceeds to completion. Cooling to 0°C controls the highly exothermic complexation and prevents unwanted polyacylation[6].
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Execution: Allow the mixture to slowly warm to room temperature and stir for 4 hours.
Phase 3: Quench and Workup
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Quenching: Carefully pour the dark reaction mixture over a vigorously stirred mixture of crushed ice and 1M HCl.
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Causality: The ice absorbs the violent exothermic heat of hydrolysis. Crucially, the HCl solubilizes the resulting aluminum salts. Without acid, intractable aluminum hydroxide emulsions will form, severely complicating phase separation.
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Extraction: Separate the organic layer, extract the aqueous layer with ethyl acetate, wash the combined organics with brine, dry over MgSO₄, and concentrate in vacuo. Purify via recrystallization from ethanol.
Phase 4: Analytical Validation
To validate the structural integrity of the synthesized CAS 844885-07-0, perform the following checks:
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GC-MS: Confirm the presence of the molecular ion peak at m/z 232[6].
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¹H NMR (CDCl₃): Verify regioselectivity by observing a distinct singlet integrating to 3H at ~2.4 ppm (the 4'-methyl group) and an AA'BB' splitting pattern (two doublets) in the aromatic region, which definitively proves para-substitution on the tolyl ring[6].
Quantitative Data Summaries
Table 1: Physicochemical & Pharmacophore Properties
| Property | Value | Causality / Significance in Drug Design |
|---|---|---|
| Molecular Weight | 232.23 g/mol | Well within Lipinski's Rule of 5, ensuring a baseline for favorable oral bioavailability. |
| C-F Bond Dipole | ~1.41 D | Highly polarized bond enhances multipolar interactions with target protein backbones. |
| Fluorine vdW Radius | 1.47 Å | Mimics hydrogen (1.20 Å) closely, avoiding the introduction of prohibitive steric bulk. |
| LogP (Predicted) | ~3.8 | Provides optimal lipophilicity for membrane permeation and hydrophobic pocket binding. |
Table 2: Reaction Optimization Parameters (Friedel-Crafts Acylation)
| Parameter | Optimal Condition | Mechanistic Rationale |
|---|---|---|
| Catalyst Loading | 1.1 - 1.2 equiv AlCl₃ | 1 equiv is consumed by coordinating with the product's carbonyl; the slight excess ensures complete activation of the acyl chloride. |
| Temperature | 0°C to 25°C | Low initial temperature prevents polyacylation and controls the exothermic complexation; room temperature ensures kinetic completion. |
| Solvent | Toluene (Neat) | Using toluene as both reactant and solvent drives the reaction forward via Le Chatelier's principle and simplifies the reaction matrix. |
References
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Purser, S., et al. "The Many Roles for Fluorine in Medicinal Chemistry." ACS Publications. Available at:[Link][3]
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O'Hagan, D. "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Available at:[Link][2]
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Muller, K., et al. "Applications of Fluorine in Medicinal Chemistry." ACS Publications. Available at: [Link][4]
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Oregon State University. "Synthesis and Characterization of 4-Ethylbenzophenone." oregonstate.edu. Available at:[Link][6]
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Pearson. "Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone." pearson.com. Available at: [Link][5]
